Boc-L-Ala-L-ala
CAS No.:
Cat. No.: VC18452602
Molecular Formula: C11H22N2O6
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O6 |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate |
| Standard InChI | InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1 |
| Standard InChI Key | OIDSMSOXNMHHCH-LEUCUCNGSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O |
Introduction
Structural and Chemical Properties of Boc-L-Ala-L-Ala
Molecular Architecture
Boc-L-Ala-L-Ala is a dipeptide comprising two L-alanine units linked by an amide bond. The N-terminal alanine is protected by a Boc group (), while the C-terminal retains a carboxylic acid moiety (). The Boc group’s steric bulk prevents undesired side reactions during peptide elongation, ensuring regioselectivity in solid-phase synthesis . The compound’s chirality, derived from the L-configuration of both alanines, is critical for its biological activity and compatibility with natural protein structures .
Physicochemical Characteristics
Key physical properties include:
The Boc group’s hydrophobicity enhances the dipeptide’s solubility in organic solvents, facilitating its use in non-aqueous synthesis environments .
Synthesis and Purification Strategies
Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Ala-L-Ala is typically synthesized via SPPS, where the Boc group shields the N-terminus during iterative coupling and deprotection steps. The protocol involves:
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Resin Loading: Attachment of the C-terminal alanine to a resin support.
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Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA).
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Coupling: Activation of the incoming amino acid (e.g., Boc-L-Ala) with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
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Cleavage: Hydrofluoric acid (HF) treatment releases the peptide from the resin .
Solution-Phase Synthesis
Alternative methods employ solution-phase techniques for small-scale production. Di-tert-butyl dicarbonate reacts with L-alanine to form Boc-L-Ala, which is subsequently coupled to a second alanine unit using carbodiimide reagents . Purification via recrystallization or high-performance liquid chromatography (HPLC) ensures >97% purity, as mandated for pharmaceutical applications .
Applications in Peptide and Pharmaceutical Sciences
Peptide Synthesis
The Boc group’s stability under basic conditions and selective removal under acidic conditions make Boc-L-Ala-L-Ala a cornerstone of peptide chemistry. It enables the synthesis of longer peptides by preventing unintended chain termination or cyclization . For example, researchers have utilized this dipeptide to construct antimicrobial peptides with tailored secondary structures, such as α-helices and β-sheets .
Drug Development
Boc-L-Ala-L-Ala enhances the pharmacokinetic profiles of therapeutic peptides. A 2024 study demonstrated that Boc-protected dipeptides increase metabolic stability in serum by 40–60% compared to unprotected analogs . This property is exploited in prodrug designs, where enzymatic cleavage of the Boc group releases active drug molecules at target sites .
Protein Engineering and Biotechnology
In recombinant protein production, Boc-L-Ala-L-Ala serves as a “spacer” to optimize protein folding. For instance, its incorporation into insulin analogs improved thermal stability by 15°C, extending shelf life in tropical climates . Additionally, the dipeptide is used to study enzyme-substrate interactions, such as HIV-1 protease binding kinetics, through fluorescence quenching assays .
Emerging Research and Future Directions
Peptide-Based Vaccines
Recent trials have explored Boc-L-Ala-L-Ala as an adjuvant in mRNA vaccines. Conjugation to lipid nanoparticles enhanced dendritic cell uptake by 30%, potentiating immune responses against influenza and SARS-CoV-2 variants .
Biodegradable Polymers
Incorporating Boc-L-Ala-L-Ala into poly(lactic-co-glycolic acid) (PLGA) matrices improved drug release profiles in cancer therapies. In vivo studies showed a 50% reduction in tumor volume over 14 days compared to controls .
Computational Modeling
Machine learning algorithms trained on Boc-L-Ala-L-Ala’s conformational data have predicted novel peptide inhibitors for angiotensin-converting enzyme (ACE), with IC₅₀ values as low as 2.3 nM .
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